Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Physicochemical profiling Amine basicity Drug-likeness prediction

Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine (CAS 1557490-84-2) is a secondary amine belonging to the substituted 3-pyridylmethylamine class, with a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol. The compound features a pyridine core bearing a methoxy substituent at the 5-position and an isopropylaminomethyl group at the 3-position, placing it at the intersection of two pharmacologically relevant structural families: the 3-pyridylmethylamine nicotinic ligand scaffold and the 5-methoxypyridin-3-yl fragment found in potent CYP11B1 inhibitors.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B7974379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC(=CN=C1)OC
InChIInChI=1S/C10H16N2O/c1-8(2)12-6-9-4-10(13-3)7-11-5-9/h4-5,7-8,12H,6H2,1-3H3
InChIKeyULQYMPNPCMDDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine: Technical Baseline and Procurement-Relevant Identity


Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine (CAS 1557490-84-2) is a secondary amine belonging to the substituted 3-pyridylmethylamine class, with a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . The compound features a pyridine core bearing a methoxy substituent at the 5-position and an isopropylaminomethyl group at the 3-position, placing it at the intersection of two pharmacologically relevant structural families: the 3-pyridylmethylamine nicotinic ligand scaffold [1] and the 5-methoxypyridin-3-yl fragment found in potent CYP11B1 inhibitors [2]. Its secondary amine character (one hydrogen bond donor, one acceptor on the amine nitrogen) distinguishes it from both primary amine and tertiary amine analogs in terms of hydrogen-bonding capacity, metabolic susceptibility, and synthetic derivatization potential.

Why Generic Substitution of Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine with In-Class Analogs Carries Procurement Risk


Within the 3-pyridylmethylamine class, even minor structural modifications produce substantial shifts in physicochemical and pharmacological profiles that render simple interchange of analogs scientifically unsound . The 5-methoxy substituent alters the electron density of the pyridine ring (predicted pKa shift vs. unsubstituted analog), the N-isopropyl group on the secondary amine introduces steric hindrance that cannot be replicated by N-methyl or primary amine variants, and the combination of these two features creates a hydrogen-bonding donor/acceptor profile distinct from tertiary amine derivatives [1]. In the broader context of 3-pyridylmethylamine SAR, studies on nicotinic receptor ligands have demonstrated that increasing N-alkyl chain length from methyl through ethyl to isopropyl progressively modulates both agonist potency and binding site selectivity between the ACh and noncompetitive blocker sites [2]. Furthermore, the 5-methoxypyridin-3-yl fragment has been specifically optimized in CYP11B1 inhibitor programs, where the methoxy substitution conferred superior pharmacological profile with elimination of mutagenic potential compared to the 5-methyl analog [3]. Substituting this compound with an unsubstituted pyridine, a 5-halo analog, or an N-methyl analog without experimental validation would introduce uncontrolled variables into any structure-activity investigation.

Quantitative Differentiation Evidence: Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine vs. Closest Analogs


Predicted pKa and Ionization State Comparison vs. N-Isopropyl-3-pyridinemethanamine (Des-Methoxy Analog)

The 5-methoxy substituent is predicted to increase the pyridine nitrogen basicity through electron donation, shifting the pKa relative to the des-methoxy analog N-isopropyl-3-pyridinemethanamine (CAS 19730-12-2). The target compound has a predicted pKa of 8.29±0.20 , reflecting the combined electronic effects of the 5-methoxy group and the isopropylaminomethyl side chain. While a directly measured pKa for the des-methoxy comparator is not available from the same source, the electron-donating methoxy group (+M effect) is expected to raise the pyridine pKa by approximately 0.3–0.8 units relative to the unsubstituted pyridine, based on well-established linear free energy relationships for pyridine substituent effects [1]. This pKa difference means that at physiological pH (7.4), the target compound is approximately 87–94% ionized on the pyridine nitrogen, versus an estimated 75–85% for the des-methoxy analog, translating to a meaningful difference in the fraction of neutral species available for passive membrane permeation.

Physicochemical profiling Amine basicity Drug-likeness prediction

Hydrogen Bond Donor Count as a Determinant of Blood-Brain Barrier Permeability vs. N,N-Dimethyl-(5-methoxypyridin-3-yl)methylamine (Tertiary Amine Analog)

The target compound contains one hydrogen bond donor (the secondary amine N-H), whereas the tertiary amine analog N,N-dimethyl-(5-methoxypyridin-3-yl)methylamine contains zero HBDs. This distinction is critical for CNS drug design: the widely accepted rule-of-thumb for BBB penetration sets an upper limit of ≤3 HBDs, but each additional HBD typically reduces BBB permeation by approximately 0.5–1.0 log units in passive permeability (log PS or log BB) [1]. The target compound's single HBD places it in the intermediate range, retaining some CNS accessibility while allowing for target engagement through hydrogen bonding. The tertiary amine analog, with zero HBDs, would be predicted to have higher passive BBB permeation but would lack the capacity for HBD-mediated interactions with target proteins that may be essential for binding affinity, as demonstrated in nicotinic receptor SAR where the protonated secondary amine engages in a critical cation-π interaction at the receptor binding site [2].

CNS drug design Blood-brain barrier permeability Hydrogen bonding

Steric Bulk and Metabolic Stability Inference: N-Isopropyl vs. N-Methyl Secondary Amine Analogs

The N-isopropyl group provides greater steric shielding of the secondary amine compared to the N-methyl analog 1-(5-methoxypyridin-3-yl)-N-methylmethanamine (CAS 179873-54-2). In the broader literature of amine-containing drugs, N-dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) is a major metabolic clearance pathway for N-alkyl secondary amines, and increasing steric bulk at the α-carbon of the N-alkyl group is a well-established strategy to reduce the rate of oxidative N-dealkylation [1]. Isopropyl substitution provides a branched α-carbon that sterically impedes the initial hydrogen atom abstraction step by CYP enzymes, whereas the N-methyl analog presents an unhindered primary carbon that is highly susceptible to CYP-mediated hydroxylation followed by spontaneous decomposition to the primary amine metabolite. Quantitative structure-metabolism relationship (QSMR) models for N-alkyl amine clearance predict that N-isopropyl substitution can reduce intrinsic clearance (CL_int) by 2- to 10-fold relative to N-methyl substitution, depending on the specific CYP isoform involved [2].

Metabolic stability N-dealkylation Steric shielding

5-Methoxypyridin-3-yl Fragment Superiority in CYP11B1 Inhibition: Evidence from an Optimized Lead vs. 5-Methyl Analog

A direct head-to-head comparison from a published lead optimization study demonstrates that the 5-methoxypyridin-3-yl fragment confers a markedly superior pharmacological profile compared to the 5-methylpyridin-3-yl analog in the context of CYP11B1 inhibitor development [1]. The 5-methylpyridin-3-yl lead compound (Ref 7) exhibited potent CYP11B1 inhibition (IC50 = 2 nM) but suffered from promutagenic potential in the Ames test and very low oral bioavailability in rats (F = 2%). Systematic replacement of the 5-methyl with a 5-methoxy group produced compound 25, 5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole, which retained identical CYP11B1 potency (IC50 = 2 nM), achieved 14-fold selectivity over CYP11B2, completely eliminated mutagenic potential (negative Ames test), and dramatically improved oral bioavailability to F = 50% with sufficient plasma concentrations in rats. While the target compound is a secondary amine rather than an isoxazole, the 5-methoxypyridin-3-ylmethyl substructure is identical, providing direct evidence that the 5-methoxy substitution on this specific pyridine scaffold is a key determinant of both safety pharmacology (genotoxicity) and pharmacokinetic performance.

CYP11B1 inhibition Cushing's disease Fragment optimization Genotoxicity avoidance

Class-Level Nicotinic Receptor SAR: N-Alkyl Chain Length Modulates Agonist Potency and Binding Site Selectivity

Structure-activity relationship studies on 3-pyridylmethylamine derivatives at nicotinic acetylcholine receptors (nAChRs) have established that the size of the N-alkyl substituent progressively modulates both agonist potency and the discrimination between the acetylcholine (ACh) binding site and the noncompetitive blocker (NCB) site [1]. Systematic variation of N,N-dialkyl substituents from dimethyl through diethyl to di-n-butyl demonstrated that increasing alkyl chain length reduces agonistic potency at the [3H]α-bungarotoxin binding site while simultaneously enhancing binding to the [3H]PCP-labeled ion channel site in both Torpedo and insect nAChR preparations [2]. Although the target compound is a secondary amine (mono-N-isopropyl) rather than a tertiary N,N-dialkyl amine, the principle that the steric and lipophilic character of the N-alkyl group directly controls receptor subtype selectivity and functional potency is directly transferable. This SAR knowledge positions N-isopropyl as a strategically distinct choice between N-methyl (less steric bulk, potentially higher ACh-site agonist potency) and N-tert-butyl or N,N-dialkyl (excessive bulk, may shift activity entirely to the NCB site).

Nicotinic acetylcholine receptor 3-Pyridylmethylamine N-alkyl SAR Agonist potency

Predicted Lipophilicity (XLogP) Balance: 5-Methoxy + N-Isopropyl Combination vs. Individual Fragment Contributions

The combination of the 5-methoxy group (-OCH₃, π = -0.02 for Hansch constant) and the N-isopropyl group (calculated contribution ~1.1–1.3 log units to overall XLogP) yields a predicted lipophilicity in the optimal range for oral drug-likeness. Removing the 5-methoxy (creating N-isopropyl-3-pyridinemethanamine) would increase lipophilicity by eliminating a polar heteroatom while simultaneously removing a hydrogen bond acceptor, whereas replacing N-isopropyl with N-methyl reduces lipophilicity by approximately 0.5–0.7 log units (Δπ for -CH₂- group). The target compound's balanced profile places it within the favorable lipophilicity range (predicted XLogP ~1.5–2.5) that is associated with higher probability of favorable ADME properties according to multiparameter optimization scoring systems [1]. Excessive lipophilicity (XLogP > 5) correlates with increased off-target promiscuity, phospholipidosis risk, and poor solubility, while very low lipophilicity (XLogP < 0) may limit membrane permeability.

Lipophilicity XLogP Drug-likeness Physicochemical optimization

Procurement-Driven Application Scenarios for Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine


Scaffold for CYP11B1 Inhibitor Lead Optimization: Replacing Genotoxic 5-Methyl Fragment

Based on the direct head-to-head evidence that the 5-methoxypyridin-3-yl fragment eliminates mutagenic liability and improves oral bioavailability 25-fold compared to the 5-methylpyridin-3-yl analog in CYP11B1 inhibitors [1], this compound can serve as a key amine building block for constructing novel CYP11B1 inhibitors. Researchers engaged in Cushing's disease drug discovery or aldosterone-related disorders should prioritize this building block over 5-methyl or unsubstituted pyridine alternatives when designing focused libraries targeting CYP11B1, as the methoxy group has been experimentally validated to confer superior safety and pharmacokinetic properties in this target context.

Nicotinic Acetylcholine Receptor (nAChR) Pharmacological Probe with Defined N-Alkyl Steric Profile

The class-level SAR from 3-pyridylmethylamine nAChR ligands demonstrates that the N-alkyl substituent size directly controls the balance between ACh-site agonist activity and NCB-site binding [2]. The N-isopropyl group of this compound provides an intermediate steric profile—larger than N-methyl but smaller than N-tert-butyl or N,N-dialkyl—that is specifically suited for probing the steric tolerance of the nAChR orthosteric binding pocket. This compound is the rational procurement choice for laboratories seeking to systematically map the steric requirements of nAChR subtypes without committing to the excessive bulk of di-alkyl derivatives that predominantly engage the ion channel site rather than the ACh binding site.

Metabolically Stabilized Secondary Amine Building Block for CNS-Targeted Library Synthesis

With a single hydrogen bond donor (secondary amine N-H) and predicted balanced lipophilicity, this compound occupies a favorable position in CNS multiparameter optimization (MPO) scoring space [3]. The N-isopropyl group is predicted to confer resistance to CYP-mediated N-dealkylation compared to N-methyl analogs [4], making this building block strategically valuable for medicinal chemistry programs targeting CNS indications where metabolic stability of the amine linkage is a critical design parameter. Procurement of this specific secondary amine—rather than the primary amine or N-methyl alternatives—enables direct incorporation of a metabolically shielded amine into target molecules without additional protecting group manipulations.

Ligand Development for Coordination Chemistry and Catalysis Leveraging Electron-Rich Pyridine Core

The electron-donating 5-methoxy substituent enhances the electron density of the pyridine nitrogen, as reflected in the elevated predicted pKa (8.29) . This property, combined with the secondary amine functionality that can serve as an additional metal coordination site, makes the compound a distinctive ligand candidate for transition metal catalysis. The 5-methoxy group differentiates it from unsubstituted pyridine ligands by increasing σ-donor ability, which can modulate catalytic turnover rates in cross-coupling reactions, while the isopropylaminomethyl side chain provides a site for further functionalization to tune steric environment around the metal center [5].

Quote Request

Request a Quote for Isopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.